molecular formula C17H18N2O5S B3613674 2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate

2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate

Cat. No.: B3613674
M. Wt: 362.4 g/mol
InChI Key: XYJCTPNWDWNXOU-UHFFFAOYSA-N
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Description

2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate is an organic compound that features a sulfonamide group, a carbamoyl group, and an acetate ester

Properties

IUPAC Name

[2-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-12(20)24-16-5-3-2-4-15(16)17(21)19-11-10-13-6-8-14(9-7-13)25(18,22)23/h2-9H,10-11H2,1H3,(H,19,21)(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJCTPNWDWNXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with an appropriate alkylating agent to form the sulfonamide intermediate.

    Carbamoylation: The sulfonamide intermediate is then reacted with an isocyanate to introduce the carbamoyl group.

    Acetylation: Finally, the carbamoylated intermediate is acetylated using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The sulfonamide and carbamoyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Formation of the corresponding carboxylic acid.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Substitution: Formation of new derivatives with modified functional groups.

Scientific Research Applications

2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate has several applications in scientific research:

    Medicinal Chemistry: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for drug development.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Its functional groups allow for interactions with biological molecules, making it useful in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets:

    Sulfonamide Group: This group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis.

    Carbamoyl Group: This group can form hydrogen bonds with biological molecules, affecting their function and activity.

    Acetate Group: The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: Shares the sulfonamide group but lacks the carbamoyl and acetate groups.

    N-Phenylcarbamoylbenzoic Acid: Contains the carbamoyl group but lacks the sulfonamide and acetate groups.

    Phenyl Acetate: Contains the acetate group but lacks the sulfonamide and carbamoyl groups.

Uniqueness

2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential applications. The presence of the sulfonamide, carbamoyl, and acetate groups allows for diverse interactions with biological and chemical systems, making it a versatile compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate
Reactant of Route 2
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2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate

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